

Discovery and synthesis of Zegocractin (CM 4620)

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Compound of Interest		
Compound Name:	Zegocractin	
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An In-depth Technical Guide to the Discovery and Synthesis of **Zegocractin** (CM-4620)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zegocractin, also known as CM-4620, is a novel, potent, and selective small molecule inhibitor of the Calcium Release-Activated Calcium (CRAC) channel.[1][2][3] Developed by CalciMedica, it represents a new class of therapeutics targeting inflammatory and immunologic processes.[4] The primary mechanism of **Zegocractin** involves the inhibition of the Orai1 protein, the pore-forming subunit of the CRAC channel, thereby blocking store-operated calcium entry (SOCE).[2][5] This modulation of calcium signaling has demonstrated significant therapeutic potential in preclinical and clinical studies, particularly in acute inflammatory conditions such as acute pancreatitis and severe COVID-19 pneumonia.[4][6][7][8] This document provides a comprehensive technical overview of the discovery, mechanism of action, biological activity, synthesis, and key experimental protocols related to **Zegocractin**.

Discovery and Development

The discovery of **Zegocractin** was the result of a targeted drug discovery program aimed at identifying potent and selective CRAC channel inhibitors. CalciMedica developed novel, proprietary cell-based assays for high-throughput screening of compound libraries.[6] This process enabled the identification of several distinct chemical classes of CRAC channel inhibitors. **Zegocractin** emerged as a lead candidate from the aryl sulfonohydrazide class due



to its favorable potency, selectivity, and pharmacokinetic properties.[9] The development pathway focused on indications where excessive calcium influx and subsequent inflammation are key pathological drivers.[6][10]



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Figure 1: Zegocractin Discovery & Development Workflow.

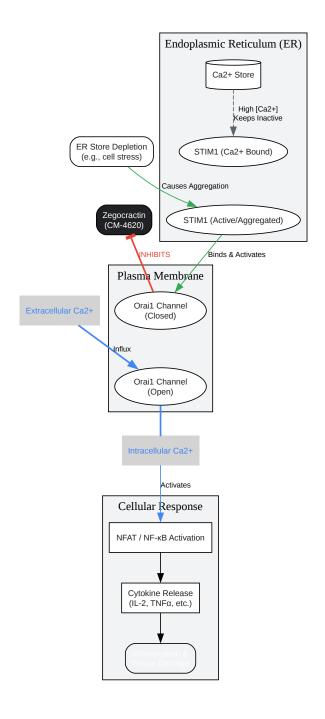
Mechanism of Action

Zegocractin exerts its therapeutic effect by selectively inhibiting the Orai1 subunit of the CRAC channel.[2][5] CRAC channels are the primary mediators of store-operated calcium entry (SOCE) in many non-excitable cells, including immune cells like T-lymphocytes and neutrophils, as well as pancreatic acinar cells.[11][10]

The activation of this pathway begins when intracellular calcium stores, primarily in the endoplasmic reticulum (ER), are depleted. This depletion is sensed by the STIM1 (Stromal Interaction Molecule 1) protein, an ER-resident calcium sensor. Upon Ca2+ dissociation, STIM1 proteins oligomerize and translocate to ER-plasma membrane junctions, where they directly bind to and activate Orai1 channels. This activation opens the channel pore, allowing a sustained influx of extracellular Ca2+ into the cytoplasm. This rise in intracellular Ca2+ acts as a critical second messenger, triggering downstream signaling cascades that lead to transcription factor activation (e.g., NFAT, NF-κB), cytokine release, and other cellular responses that drive inflammation and cell damage.[10]

Zegocractin binds to Orai1 and prevents its activation by STIM1, thus blocking the Ca2+ influx.[5][11] This inhibition effectively dampens the hyper-inflammatory response and protects tissues from calcium-mediated damage.[5][10]





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Figure 2: Zegocractin's Mechanism of Action on the CRAC Channel Pathway.

Biological Activity and Quantitative Data

Zegocractin has been characterized through a series of in vitro assays to determine its potency and selectivity.



Table 1: In Vitro Potency of Zegocractin

Target/Assay	Cell Type / System	IC ₅₀ (nM)	Reference(s)
Orai1/STIM1 Mediated Current	Recombinant	119 - 120	[1][9]
Orai2/STIM1 Mediated Current	Recombinant	895 - 900	[1][9]

Table 2: Inhibition of Cytokine Release by Zegocractin in

Hu	man	PBN	ICS

Cytokine	IC50 (nM)	Reference(s)
IL-2	59	[9]
IL-17	120	[9]
IL-6	135	[9]
IFN-y	138	[9]
TNF-α	225	[9]
IL-1β	240	[9]
IL-10	303	[9]
IL-4	879	[9]

The data clearly indicates that **Zegocractin** is a potent inhibitor of Orai1-mediated calcium currents and subsequent cytokine release. Its selectivity for Orai1 over Orai2 is approximately 7.5-fold.[1][9]

Synthesis

Zegocractin (IUPAC Name: N-[5-(6-chloro-2,2-difluoro-1,3-benzodioxol-5-yl)pyrazin-2-yl]-2-fluoro-6-methylbenzamide) belongs to a class of compounds known as aryl sulfonohydrazides. [3][9] While the specific, scaled-up manufacturing process for **Zegocractin** is proprietary, the synthesis can be inferred from patent literature covering related structures.[9][12] The synthesis



generally involves the coupling of a substituted benzamide moiety with a complex heterocyclic pyrazine structure. The preparation of such compounds often relies on multi-step synthetic routes involving the formation of key intermediates like substituted phenyl hydrazines and their subsequent reaction with other precursors to build the final molecule.[11][13]

Key Experimental Protocols

The following sections detail the methodologies for key assays used in the characterization of **Zegocractin**.

Store-Operated Calcium Entry (SOCE) Measurement

This protocol describes the "calcium re-addition" method to measure SOCE in cultured cells using a fluorescent calcium indicator like Fura-2 or Fluo-4.[5][8]

Materials:

- Cultured cells (e.g., HEK293, Jurkat T-cells, or primary cells) plated on glass-bottom dishes.
- Calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
- Physiological salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) with and without Ca2+.
- ER Ca2+-ATPase inhibitor (SERCA inhibitor) such as Thapsigargin (Tg) or Cyclopiazonic acid (CPA).
- Zegocractin (CM-4620) or other test compounds.
- Fluorescence microscope or plate reader capable of ratiometric imaging or kinetic fluorescence reads.

Procedure:

 Cell Plating: Plate cells on glass-bottom dishes to achieve 60-80% confluency on the day of the experiment.

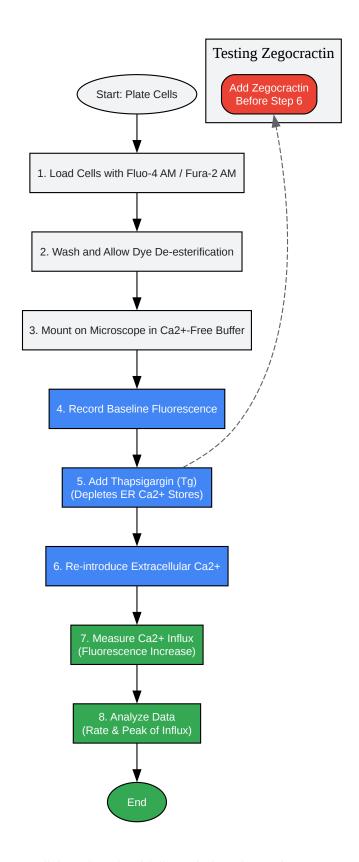
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- Dye Loading: Wash cells once with HBSS containing Ca2+. Incubate cells with 2-5 μM of Fura-2 AM or Fluo-4 AM in HBSS for 30-45 minutes at room temperature or 37°C, protected from light.
- De-esterification: Wash cells twice with HBSS to remove excess dye and allow 15-30 minutes for complete de-esterification of the AM ester within the cells.
- Baseline Measurement: Place the dish on the microscope stage and perfuse with Ca2+-free HBSS. Record the baseline fluorescence for 1-2 minutes.
- Store Depletion: While still in Ca2+-free HBSS, add a SERCA inhibitor (e.g., 1-2 μM Thapsigargin) to deplete the ER calcium stores. This will cause a transient increase in cytosolic Ca2+ as it leaks from the ER. Continue recording until the signal returns to baseline.
- Calcium Re-addition: Perfuse the cells with HBSS containing a physiological concentration of Ca2+ (e.g., 2 mM). The resulting sharp and sustained increase in fluorescence represents the influx of Ca2+ through the now-open SOCE channels.
- Inhibition: To test Zegocractin, the compound can be pre-incubated with the cells before the
 experiment or added during the store depletion phase, prior to Ca2+ re-addition. The
 reduction in the rate and peak of the fluorescence increase upon Ca2+ re-addition quantifies
 the inhibitory effect.





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